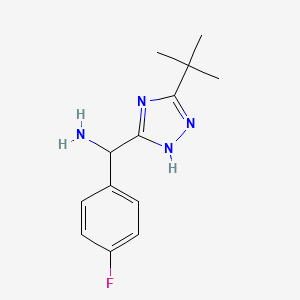
(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides under basic conditions.
Attachment of the 4-Fluorophenyl Group: This step involves a nucleophilic substitution reaction where the triazole derivative reacts with a 4-fluorobenzyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, possibly altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or aryl halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of (5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine
- (5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(4-bromophenyl)methanamine
- (5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(4-methylphenyl)methanamine
Uniqueness
(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine: is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s biological activity, stability, and lipophilicity. This makes the compound distinct from its analogs with different substituents on the phenyl ring.
Propiedades
Fórmula molecular |
C13H17FN4 |
|---|---|
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
(3-tert-butyl-1H-1,2,4-triazol-5-yl)-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C13H17FN4/c1-13(2,3)12-16-11(17-18-12)10(15)8-4-6-9(14)7-5-8/h4-7,10H,15H2,1-3H3,(H,16,17,18) |
Clave InChI |
XTQBKMFOKBQBDT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NNC(=N1)C(C2=CC=C(C=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


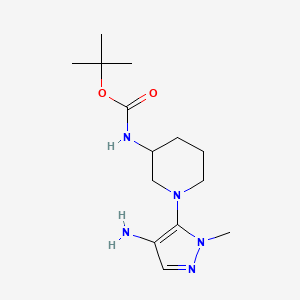
![5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methoxyaniline](/img/structure/B11792434.png)
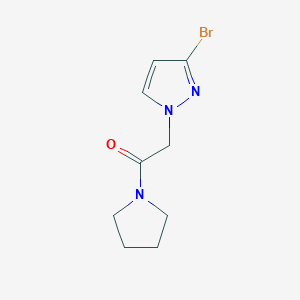


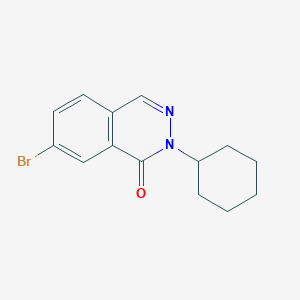
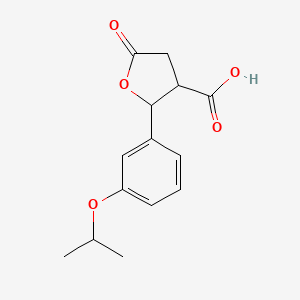

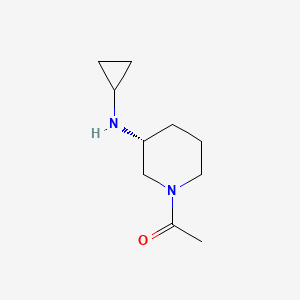

![6-(4-Methoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11792481.png)



